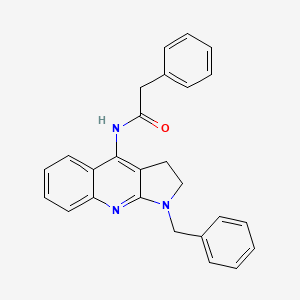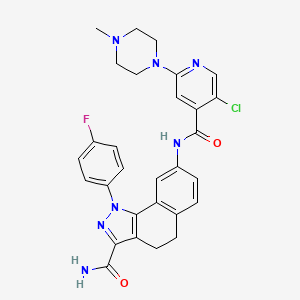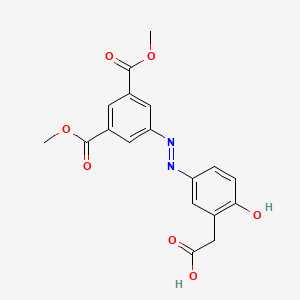
壬基乙二醇
描述
Nonaethylene glycol, also known as polyethylene glycol nonyl phenyl ether, is a nonionic surfactant widely used in various industries. It is a member of the polyethylene glycol family, characterized by the presence of nine ethylene glycol units. This compound is known for its excellent emulsifying, wetting, and defoaming properties, making it valuable in applications ranging from detergents to pharmaceuticals .
科学研究应用
Nonaethylene glycol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and emulsifier in various chemical reactions and formulations.
Biology: It serves as a surfactant in biological assays and cell culture media.
Medicine: It is employed in pharmaceutical formulations for drug delivery and as a solubilizing agent.
Industry: It is used in the production of detergents, cosmetics, and personal care products
作用机制
Target of Action
Nonaethylene glycol, also known as Polidocanol , is primarily used as a sclerosing agent . Its primary targets are the blood vessel endothelium . The compound’s role is to locally damage the endothelium, leading to platelet aggregation at the site .
Mode of Action
Upon administration, nonaethylene glycol interacts with its targets by causing local damage to the blood vessel endothelium . This endothelial damage triggers platelet aggregation at the site, which then attaches to the venous wall . This process results in the formation of a dense network of platelets, cellular debris, and fibrin that occludes the vessel .
Biochemical Pathways
Nonaethylene glycol is a poly(ethylene glycol) (PEG) based compound . It is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by tagging disease-causing proteins for degradation . .
Pharmacokinetics
It is known that the compound’s hydrophilicity and electrical neutrality contribute to its unique properties . These properties likely influence its bioavailability and pharmacokinetics, but more research is needed to fully understand these aspects.
Result of Action
The primary result of nonaethylene glycol’s action is the occlusion of blood vessels . By damaging the endothelium and triggering platelet aggregation, nonaethylene glycol leads to the formation of a dense network that blocks the vessel . This action is utilized in the treatment of uncomplicated spider veins and reticular veins .
准备方法
Synthetic Routes and Reaction Conditions: Nonaethylene glycol is typically synthesized through the ethoxylation of nonylphenol. The process involves the reaction of nonylphenol with ethylene oxide in the presence of a catalyst, usually potassium hydroxide. The reaction conditions include temperatures ranging from 150°C to 200°C and pressures of 2 to 5 atmospheres .
Industrial Production Methods: In industrial settings, the production of nonaethylene glycol follows a similar ethoxylation process but on a larger scale. The reaction is carried out in a continuous reactor system to ensure consistent product quality. The use of advanced catalysts and optimized reaction conditions enhances the efficiency and yield of the process .
化学反应分析
Types of Reactions: Nonaethylene glycol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers and esters.
相似化合物的比较
Nonoxynol-9: Another nonionic surfactant with similar properties but used primarily as a spermicide.
Polyethylene glycol: A broader category of compounds with varying numbers of ethylene glycol units.
Polidocanol: A sclerosing agent used in medical applications
Uniqueness: Nonaethylene glycol stands out due to its specific number of ethylene glycol units, which provides a balance of hydrophilic and hydrophobic properties. This balance makes it particularly effective as an emulsifier and wetting agent in various applications .
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O10/c19-1-3-21-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-22-4-2-20/h19-20H,1-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUUTMGDONTGTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187492 | |
| Record name | Nonaethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3386-18-3 | |
| Record name | 3,6,9,12,15,18,21,24-Octaoxahexacosane-1,26-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3386-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonaethylene glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003386183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonaethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12,15,18,21,24-octaoxahexacosane-1,26-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















